N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are structurally similar to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Synthesis Analysis
A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives have been synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines .Molecular Structure Analysis
These compounds were characterized on the basis of spectral data such as IR, H–NMR, mass spectrometry and X-ray single crystal diffraction analysis .Chemical Reactions Analysis
The synthesis of these compounds involves a multi-step pathway starting from commercially available 2-nitroaniline .Mécanisme D'action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities
Biochemical Pathways
Quinoxaline derivatives have been known to interact with various biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, indicating their potential to induce various molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide in laboratory experiments include its wide range of biological and pharmacological activities, its low toxicity, and its ability to inhibit the activity of enzymes such as cyclooxygenase and 5-lipoxygenase. The main limitation of using this compound in laboratory experiments is its limited availability, as it is not commercially available and must be synthesized in the laboratory.
Orientations Futures
The potential future directions for the research of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide include further investigations into its mechanism of action, its potential therapeutic applications, and its potential side effects. Additionally, further research is needed to explore the potential of this compound as a drug delivery system or as a drug target. Finally, further research is needed to explore the potential of this compound as a tool for the development of novel drugs and drug delivery systems.
Méthodes De Synthèse
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be synthesized using a variety of methods, including the quinoxalin-2-ylpiperidin-3-ylation of cyclopropanesulfonamide. This method involves the reaction of cyclopropanesulfonamide with quinoxalin-2-ylpiperidin-3-yl bromide in the presence of a base such as potassium carbonate. The reaction proceeds at room temperature and yields this compound in good yields.
Applications De Recherche Scientifique
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been studied for its potential applications in a variety of scientific fields. This compound has been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, antitumor, and antifungal properties. This compound has also been found to exhibit strong inhibitory activity against enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to have a variety of other physiological and biochemical effects, including the inhibition of the release of pro-inflammatory cytokines and the inhibition of angiogenesis.
Propriétés
IUPAC Name |
N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPUROVMQMXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.